6-[(2-Aminoethyl)amino]pyridine-3-carboxamide
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Overview
Description
6-[(2-Aminoethyl)amino]pyridine-3-carboxamide is a chemical compound with the molecular formula C8H12N4O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Aminoethyl)amino]pyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 6-chloronicotinic acid with ethylenediamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Aminoethyl)amino]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
6-[(2-Aminoethyl)amino]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 6-[(2-Aminoethyl)amino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate: An ester derivative of the compound.
Uniqueness
6-[(2-Aminoethyl)amino]pyridine-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various research fields .
Properties
Molecular Formula |
C8H12N4O |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
6-(2-aminoethylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C8H12N4O/c9-3-4-11-7-2-1-6(5-12-7)8(10)13/h1-2,5H,3-4,9H2,(H2,10,13)(H,11,12) |
InChI Key |
XFGLYIPLMNGCPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)NCCN |
Origin of Product |
United States |
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